molecular formula C11H11FN2 B11907707 6-Fluoro-4,7-dimethylquinolin-8-amine

6-Fluoro-4,7-dimethylquinolin-8-amine

Cat. No.: B11907707
M. Wt: 190.22 g/mol
InChI Key: YGMGBMFNVNSFAW-UHFFFAOYSA-N
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Description

6-Fluoro-4,7-dimethylquinolin-8-amine is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .

Preparation Methods

The synthesis of 6-Fluoro-4,7-dimethylquinolin-8-amine involves several steps. One common method includes the cyclization of appropriate precursors followed by fluorination. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

6-Fluoro-4,7-dimethylquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.

Scientific Research Applications

6-Fluoro-4,7-dimethylquinolin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4,7-dimethylquinolin-8-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

6-Fluoro-4,7-dimethylquinolin-8-amine can be compared with other fluorinated quinolines such as:

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

6-fluoro-4,7-dimethylquinolin-8-amine

InChI

InChI=1S/C11H11FN2/c1-6-3-4-14-11-8(6)5-9(12)7(2)10(11)13/h3-5H,13H2,1-2H3

InChI Key

YGMGBMFNVNSFAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=C(C2=NC=C1)N)C)F

Origin of Product

United States

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